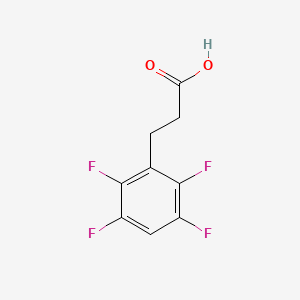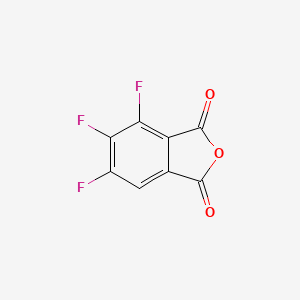
methyl 2-cyclobutylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclobutylprop-2-enoate (MCP-2E) is an organic compound belonging to the family of cyclobutyl propenoates. It is a colorless liquid with a pleasant odor and a low boiling point. It is used in various applications such as in the synthesis of pharmaceuticals and in the production of polymers. MCP-2E is a versatile compound with a wide range of applications in the chemical, pharmaceutical, and biomedical fields.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclobutylprop-2-enoate has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals and other compounds. It has also been used as a reagent in the synthesis of polymers and in the study of the mechanism of action of drugs.
Wirkmechanismus
Methyl 2-cyclobutylprop-2-enoate is believed to act as a proton donor in the presence of a base, allowing the formation of a cyclobutylprop-2-en-1-ol intermediate. This intermediate can then be used in a variety of reactions, such as the synthesis of polymers or the production of pharmaceuticals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of some enzymes, as well as a modulatory effect on the activity of others. It has also been shown to have an inhibitory effect on the growth of some bacteria, as well as an inhibitory effect on the growth of some fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-cyclobutylprop-2-enoate has a number of advantages for use in laboratory experiments. It is a relatively non-toxic compound and is relatively easy to synthesize. It is also a stable compound and can be stored for long periods of time. However, there are some limitations to its use in the laboratory. It is a volatile compound and can be difficult to handle in large quantities. It can also be difficult to purify and can be sensitive to moisture and light.
Zukünftige Richtungen
In the future, methyl 2-cyclobutylprop-2-enoate could be used in the development of new pharmaceuticals and polymers. It could also be used in the development of new methods for the synthesis of compounds. Additionally, it could be used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of compounds. Finally, it could be used in the development of new laboratory techniques for the synthesis and purification of compounds.
Synthesemethoden
Methyl 2-cyclobutylprop-2-enoate can be synthesized by a variety of methods including the reaction of 2-cyclobutylprop-2-en-1-ol with methyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as toluene and the product is isolated by distillation.
Eigenschaften
IUPAC Name |
methyl 2-cyclobutylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10-2)7-4-3-5-7/h7H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFUYWNEIFRJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)
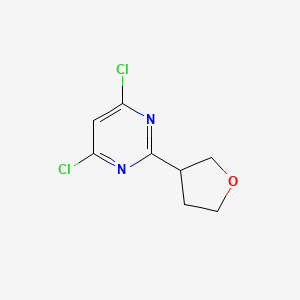


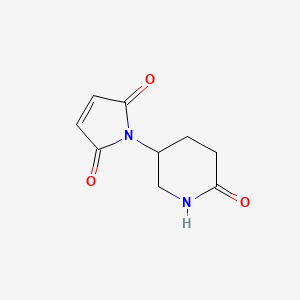
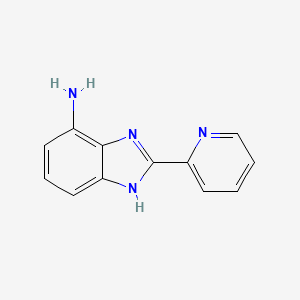
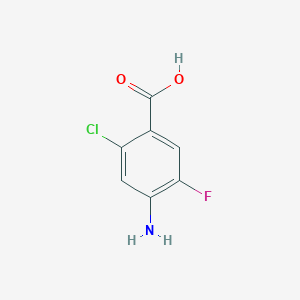


![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)

![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)
